

A Technical Guide to the Cellular Uptake of Hydroxyitraconazole in Fungal Cells

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Compound of Interest

Compound Name: Hydroxyitraconazole

Cat. No.: B3325177

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Abstract

This technical guide provides a comprehensive overview of the current understanding of how **hydroxyitraconazole**, the active metabolite of the broad-spectrum antifungal agent itraconazole, enters fungal cells. While the precise transporters responsible for the uptake of **hydroxyitraconazole** have not been definitively identified, compelling evidence points towards a carrier-mediated facilitated diffusion mechanism rather than simple passive diffusion. This process is crucial for the drug's efficacy, as it allows the molecule to reach its intracellular target, lanosterol 14 α -demethylase, an essential enzyme in the ergosterol biosynthesis pathway. This document details the proposed uptake mechanism, summarizes key quantitative data, provides detailed experimental protocols for studying fungal drug uptake, and presents visual diagrams of the relevant pathways and workflows. A central theme is that the net intracellular concentration of **hydroxyitraconazole** is a dynamic equilibrium between this facilitated influx and active efflux mediated by ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, which are often overexpressed in drug-resistant strains.

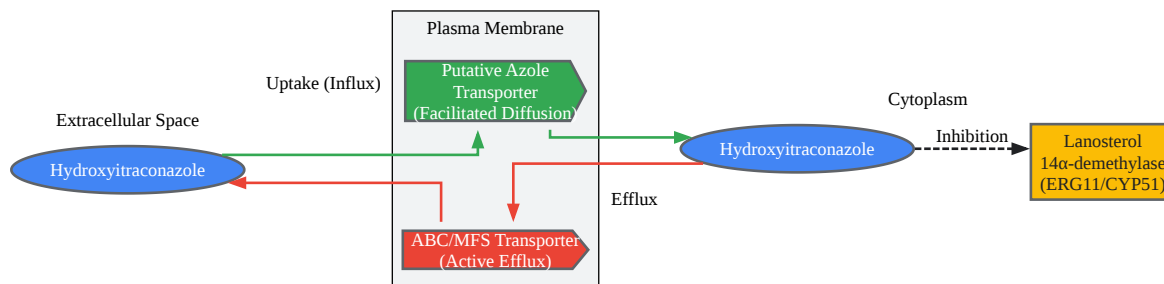
The Mechanism of Azole Accumulation: A Balance of Influx and Efflux

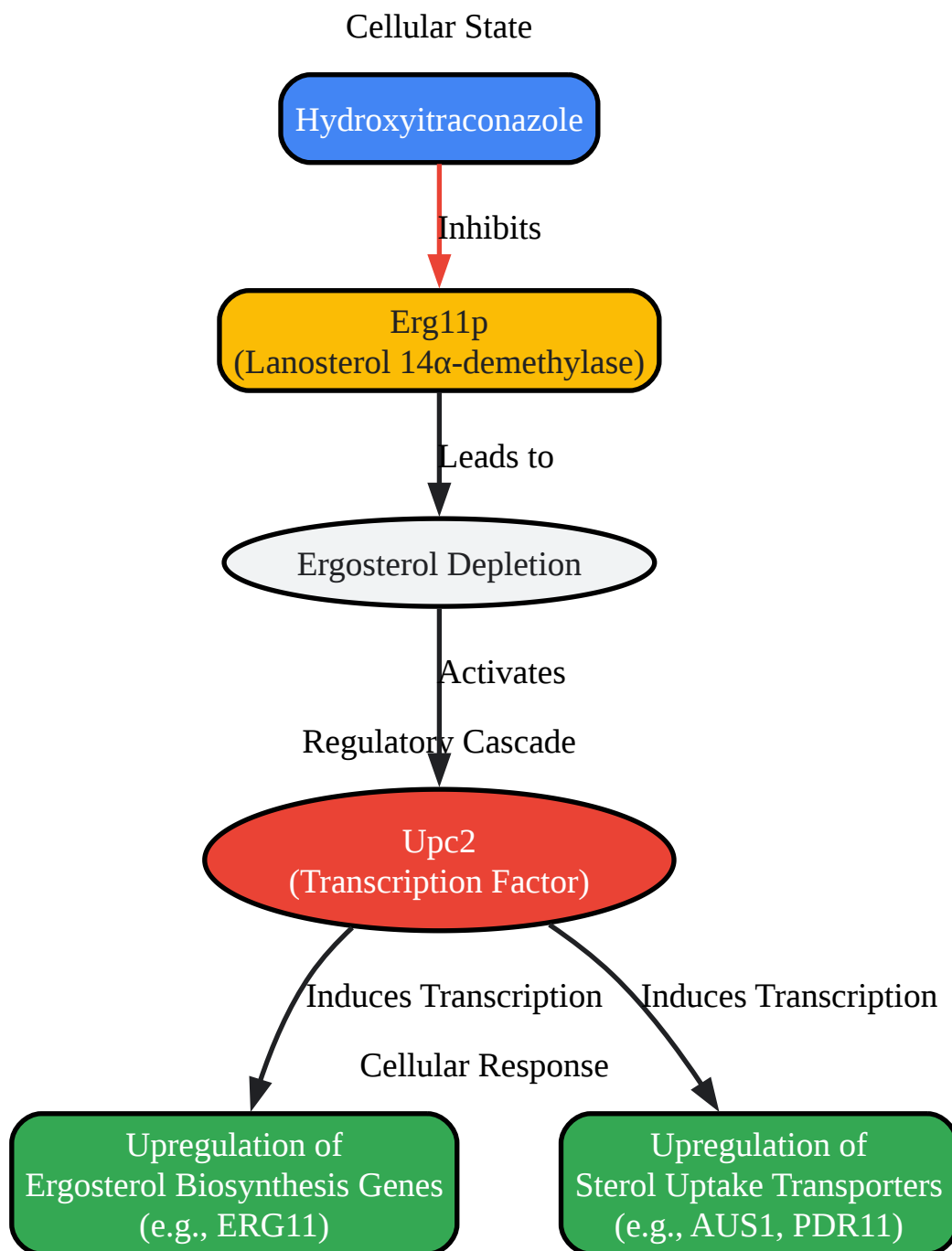
The efficacy of any antifungal agent is contingent on its ability to accumulate at its site of action to a concentration sufficient to exert its inhibitory effect. For **hydroxyitraconazole**, this means

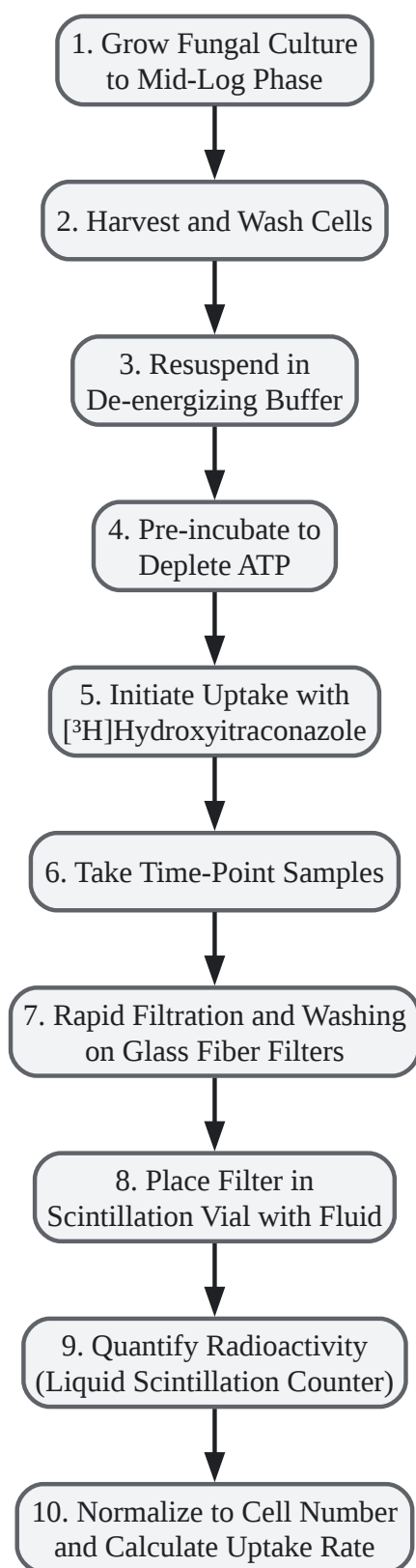
traversing the fungal cell wall and plasma membrane to inhibit the cytoplasmic enzyme lanosterol 14 α -demethylase. The net intracellular concentration of the drug is determined by the interplay between its rate of entry (influx) and its rate of removal (efflux).

- **Influx (Uptake):** Evidence strongly suggests that azoles, including itraconazole and by extension **hydroxyitraconazole**, are transported into fungal cells via a process of facilitated diffusion.^[1] This carrier-mediated transport is not dependent on ATP and is saturable, indicating the involvement of a limited number of transporter proteins in the plasma membrane.^[1]
- **Efflux (Export):** Fungal cells possess a robust system for expelling xenobiotics, which serves as a primary mechanism of antifungal resistance. This is primarily carried out by ATP-dependent efflux pumps, such as the ABC transporters (e.g., Cdr1p, Cdr2p) and MFS transporters (e.g., Mdr1p).^[2]

The following diagram illustrates this dynamic balance:







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References

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- 2. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
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